2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone
Overview
Description
2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone typically involves the bromination of 1-(1-methyl-1H-imidazol-2-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and ensure high yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives.
Oxidation: 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanoic acid.
Reduction: 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanol.
Scientific Research Applications
2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of agrochemicals, dyes, and materials science.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Lacks the ethanone group, making it less reactive in certain nucleophilic substitution reactions.
1-(1-Methyl-1H-imidazol-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
IUPAC Name |
2-bromo-1-(1-methylimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYYYUJTGNBSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591678 | |
Record name | 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750556-81-1 | |
Record name | 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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